N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

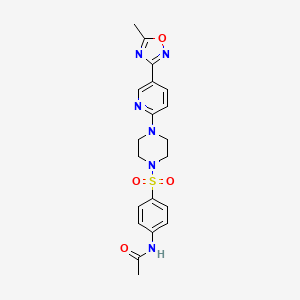

N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring a sulfonyl-linked piperazine core. The piperazine is substituted with a pyridinyl group bearing a 5-methyl-1,2,4-oxadiazole ring, while the sulfonyl group connects to a phenyl-acetamide moiety.

Properties

IUPAC Name |

N-[4-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-14(27)22-17-4-6-18(7-5-17)31(28,29)26-11-9-25(10-12-26)19-8-3-16(13-21-19)20-23-15(2)30-24-20/h3-8,13H,9-12H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWWCVRAIVDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, a compound featuring a complex structure with oxadiazole and piperazine moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: C20H24N6O3S

Molecular Weight: 432.51 g/mol

CAS Number: Not available in the provided sources.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can effectively inhibit various bacterial strains. A series of compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µM against resistant strains .

- Antifungal Activity : The oxadiazole moiety has also been linked to antifungal properties. In a study involving several derivatives, some compounds demonstrated potent activity against Candida albicans with MIC values lower than 16 µM .

Anticancer Activity

The anticancer potential of this compound was evaluated in various studies:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) showed that this compound induced apoptosis with IC50 values ranging from 10 to 30 µM . Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment.

- In Vivo Studies : Animal models treated with this compound exhibited significant tumor growth suppression compared to control groups. The compound's mechanism appears to involve the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy. The derivative exhibited an IC50 value of approximately 15 µM in preliminary assays .

- Urease Inhibition : Urease is another enzyme targeted by these compounds due to its role in the pathogenesis of certain infections. The tested oxadiazole derivatives demonstrated significant urease inhibition with IC50 values around 20 µM .

Summary of Biological Activities

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

- Oxadiazole moiety : Known for its biological activity and stability.

- Pyridine and piperazine rings : These contribute to the compound's affinity for various biological targets.

- Sulfonamide group : Often associated with antibacterial properties.

Antitumor Activity

Research indicates that compounds containing oxadiazole and pyridine structures exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies on similar compounds have shown effectiveness against various cancer cell lines, suggesting that N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide may also possess similar antitumor effects.

Neuropharmacological Effects

The compound's structure suggests potential neuroprotective effects. Research into related compounds has highlighted their ability to modulate neurotransmitter systems, particularly through interactions with NMDA receptors. This modulation can be beneficial in treating neurodegenerative diseases by reducing excitotoxicity and oxidative stress.

Antimicrobial Properties

The sulfonamide group within the compound is known for its antimicrobial activity. Compounds with similar structures have been studied for their effectiveness against various bacterial strains, indicating that this compound could potentially serve as an effective antimicrobial agent.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and tested against human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neuropharmacology investigated the neuroprotective effects of oxadiazole-containing compounds on neuronal cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and oxidative damage markers, suggesting that N-(4-((4-(5-(5-methyl-1,2,4-oxadiazol-3-y)pyridin-2-y)piperazin-1-y)sulfonyl)phenyl)acetamide could be a candidate for further development in neuroprotection.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| Compound A | Antitumor | Cell cycle arrest | |

| Compound B | Neuroprotective | NMDA receptor modulation | |

| Compound C | Antimicrobial | Inhibition of bacterial growth |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

- 1,2,4-Oxadiazole vs. 1,2,4-Triazole: The main compound’s 5-methyl-1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole in analogs such as 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide ().

- 1,3,4-Oxadiazole Derivatives: Compounds like 2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide () feature a 1,3,4-oxadiazole core.

Linker Group Differences

- Sulfonyl vs. Sulfanyl: The main compound’s sulfonyl linker (electron-withdrawing, polar) contrasts with sulfanyl (thioether) linkers in analogs such as N-(4-sulfamoylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().

Piperazine Substitution Patterns

- Pyridinyl-Oxadiazole vs. Chloropyrimidinyl: The main compound’s pyridinyl-oxadiazole substituent on piperazine differs from chloropyrimidinyl groups in oxazolidinone derivatives (). Chloropyrimidinyl groups introduce halogen-mediated hydrophobic interactions and steric bulk, which could enhance target binding but reduce synthetic accessibility .

Acetamide Substituents

- Sulfonylphenyl vs. Biphenyl/Sulfamoylphenyl: The main compound’s para-sulfonylphenyl acetamide substituent is distinct from the biphenyl group in ’s analog or the sulfamoylphenyl group in .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s structure includes:

- A 5-methyl-1,2,4-oxadiazole ring, which enhances metabolic stability and hydrogen-bonding potential.

- A piperazine-sulfonyl linker, improving solubility and enabling interactions with biological targets.

- A pyridin-2-yl group, contributing to π-π stacking in enzyme binding pockets.

- An acetamide terminus, offering sites for derivatization or hydrogen bonding. These features collectively influence pharmacokinetic properties and target engagement .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm connectivity .

- LC-MS : Verify molecular weight (e.g., [M + H]+ peaks) and purity (>98% via UV absorption at 215/254 nm) .

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Q. What synthetic strategies are used to construct the 1,2,4-oxadiazole moiety?

- Cyclocondensation : React nitriles with hydroxylamine to form amidoximes, followed by dehydration using agents like Burgess reagent .

- Coupling Reactions : Attach the oxadiazole-pyridine fragment to the piperazine-sulfonyl group via nucleophilic aromatic substitution .

- Catalytic Optimization : Use zeolite (Y-H) or pyridine to enhance yields in multi-step syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Maintain 150°C during cyclization to minimize side reactions .

- Inert Atmosphere : Use nitrogen to prevent oxidation of sensitive intermediates (e.g., thiol groups) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl intermediates .

Q. How should contradictions in bioactivity data across studies be resolved?

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods to rule out false positives .

- Purity Verification : Employ HPLC to ensure >95% purity, as impurities can skew dose-response curves .

- Structural Comparisons : Cross-reference with analogs (e.g., piperazine vs. piperidine derivatives) to isolate functional group contributions .

Q. What computational tools are effective for early-stage pharmacological evaluation?

- PASS Program : Predict biological activity spectra (e.g., antimicrobial or anti-inflammatory potential) based on structural descriptors .

- Molecular Docking : Simulate binding to targets like COX-2 or bacterial enzymes using AutoDock Vina; prioritize compounds with docking scores ≤-7.0 kcal/mol .

- ADMET Prediction : Use SwissADME to assess solubility (LogP < 3) and cytochrome P450 interactions .

Q. How can complex NMR spectra be interpreted for this compound?

- Spin-Spin Coupling : Analyze doublets in aromatic regions (J = 8–10 Hz) to confirm pyridine and oxadiazole ring positions .

- Chemical Shift Assignments : Reference deuterated solvents (e.g., DMSO-d6) to distinguish sulfonyl (δ 3.3–3.7 ppm) and piperazine protons (δ 2.8–3.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested spectral regions .

Q. How does the sulfonyl group influence physicochemical and biological properties?

- Solubility : Enhances water solubility via polar interactions, critical for in vitro assays .

- Target Binding : Acts as a hydrogen bond acceptor with residues like Arg120 in serine proteases .

- Stability : Resists hydrolysis under physiological pH (4–8) but degrades in strongly acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.